[(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea
Description
[(4R,5R)-4-[(4R,5R)-5-Hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea is a highly specialized organic compound characterized by its bicyclic 1,3-dioxane framework. The molecule features two stereogenic centers (4R,5R) in each dioxane ring, with a hydroxyl group at the 5-position of the inner ring and a urea moiety attached to the outer ring.
Properties
IUPAC Name |
[(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O6/c1-12(2)18-5-7(15-11(14)17)9(20-12)10-8(16)6-19-13(3,4)21-10/h7-10,16H,5-6H2,1-4H3,(H3,14,15,17)/t7-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBXATAWVSAMQB-ZYUZMQFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(C(O1)C2C(COC(O2)(C)C)O)NC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H]([C@@H](O1)[C@H]2[C@@H](COC(O2)(C)C)O)NC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea typically involves the protection of hydroxyl groups in D-mannitol using isopropylidene groupsThe reaction conditions often include the use of solvents such as dichloromethane, ether, ethyl acetate, and methanol .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The process involves multiple steps of protection and deprotection of functional groups, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
[(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxamoylamino group.
Substitution: Substitution reactions can replace specific groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
[(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea is widely used in scientific research, including:
Chemistry: It serves as a reagent in various chemical syntheses and assays.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research involving this compound includes drug development and the study of metabolic disorders.
Industry: It is used in the production of specialized biochemical reagents and in the development of new materials
Mechanism of Action
The mechanism of action of [(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The oxamoylamino group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The isopropylidene groups provide stability and specificity to the compound’s interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs involve bicyclic dioxane derivatives, such as those described in the European patent (EP 4 374 877 A2). For example:
- (S)-4-((3-Bromopropoxy)methyl)-2,2-dimethyl-1,3-dioxane (synthesized in Step 1 of ) shares the 2,2-dimethyl-1,3-dioxane core but lacks the urea group and hydroxyl substitution .
- The title compound in , (4aR)-1-[[4-[3-[(2R)-2,3-Dihydroxypropoxy]propoxy]-2,3-difluorophenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide , incorporates a pyrrolopyridazine-carboxamide scaffold instead of urea, with fluorinated aromatic substituents enhancing metabolic stability .
Notes on Evidence Limitations
The provided sources lack explicit data on [(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea. Comparisons are inferred from structurally related compounds in the same chemical class. Further experimental validation (e.g., crystallography, bioactivity assays) is required to confirm these hypotheses.
Biological Activity
The compound [(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The structure of the compound includes multiple dioxane rings and a urea moiety, contributing to its unique chemical properties. The stereochemistry at the 4R and 5R positions is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds structurally related to [(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of similar structures selectively inhibit the proliferation of colon cancer cells (HCT116) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. The most potent compounds showed significant apoptotic activity in cancerous cells while sparing normal cells (HEK293) .
The mechanism by which these compounds exert their anticancer effects appears to involve the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. The compounds were found to interact with specific signaling pathways such as HSP90 and TRAP1 mediated pathways .
Data Table: Biological Activity Overview
| Study | Cell Line | IC50 (mg/mL) | Mechanism of Action |
|---|---|---|---|
| Study 1 | HCT116 | 0.12 | HDAC Inhibition |
| Study 2 | HCT116 | 0.81 | Apoptosis Induction |
| Study 3 | HEK293 | >1.0 | Selective Toxicity |
Case Study 1: Antiproliferative Effects
A series of derivatives were synthesized based on the core structure of [(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea . The study highlighted that several compounds exhibited strong antiproliferative effects against various cancer cell lines while demonstrating minimal toxicity toward non-cancerous cells .
Case Study 2: Molecular Docking Studies
Molecular docking studies were conducted to elucidate the binding interactions between these compounds and their target proteins. The results indicated a strong affinity for HDAC enzymes, suggesting a viable pathway for therapeutic intervention in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
